molecular formula C13H19NO3S B5883162 4-isobutyl-2-(isobutyrylamino)-3-thiophenecarboxylic acid CAS No. 312940-42-4

4-isobutyl-2-(isobutyrylamino)-3-thiophenecarboxylic acid

Cat. No. B5883162
CAS RN: 312940-42-4
M. Wt: 269.36 g/mol
InChI Key: JXMNXSRJLQVWCC-UHFFFAOYSA-N
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Description

4-isobutyl-2-(isobutyrylamino)-3-thiophenecarboxylic acid, also known as ibuprofen lysine, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to alleviate pain, fever, and inflammation. It is a derivative of propionic acid and is classified as a non-selective COX inhibitor.

Mechanism of Action

Ibuprofen lysine works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. Ibuprofen lysine is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. COX-1 is involved in the production of prostaglandins that protect the stomach lining and promote blood clotting, while COX-2 is involved in the production of prostaglandins that promote inflammation and pain. By inhibiting both COX-1 and COX-2, 4-isobutyl-2-(isobutyrylamino)-3-thiophenecarboxylic acid lysine can alleviate pain, inflammation, and fever.
Biochemical and Physiological Effects
Ibuprofen lysine has been shown to have various biochemical and physiological effects. It can decrease the production of prostaglandins, which are involved in inflammation, pain, and fever. It can also decrease the production of thromboxane, which promotes blood clotting. In addition, 4-isobutyl-2-(isobutyrylamino)-3-thiophenecarboxylic acid lysine can inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in inflammation and immune response. Ibuprofen lysine has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

Ibuprofen lysine has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively inexpensive compared to other NSAIDs. Ibuprofen lysine has been extensively studied and its mechanism of action is well-understood. However, there are some limitations to using 4-isobutyl-2-(isobutyrylamino)-3-thiophenecarboxylic acid lysine in lab experiments. It has a relatively short half-life and may be rapidly metabolized in vivo. In addition, 4-isobutyl-2-(isobutyrylamino)-3-thiophenecarboxylic acid lysine may have off-target effects that could confound experimental results.

Future Directions

There are several future directions for research on 4-isobutyl-2-(isobutyrylamino)-3-thiophenecarboxylic acid lysine. One area of interest is the development of 4-isobutyl-2-(isobutyrylamino)-3-thiophenecarboxylic acid lysine analogs with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the investigation of the potential therapeutic benefits of 4-isobutyl-2-(isobutyrylamino)-3-thiophenecarboxylic acid lysine for cancer, Alzheimer's disease, and cardiovascular disease. Furthermore, the role of 4-isobutyl-2-(isobutyrylamino)-3-thiophenecarboxylic acid lysine in the regulation of immune response and inflammation warrants further investigation.

Synthesis Methods

Ibuprofen lysine can be synthesized by reacting 4-isobutyl-2-(isobutyrylamino)-3-thiophenecarboxylic acid with lysine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS). The reaction takes place in a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and is typically carried out at room temperature under nitrogen atmosphere. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

Ibuprofen lysine has been extensively studied for its analgesic, anti-inflammatory, and antipyretic properties. It has been used in the treatment of various conditions, such as osteoarthritis, rheumatoid arthritis, dysmenorrhea, and migraine. In addition, 4-isobutyl-2-(isobutyrylamino)-3-thiophenecarboxylic acid lysine has been shown to have potential therapeutic benefits for cancer, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

2-(2-methylpropanoylamino)-4-(2-methylpropyl)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-7(2)5-9-6-18-12(10(9)13(16)17)14-11(15)8(3)4/h6-8H,5H2,1-4H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMNXSRJLQVWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CSC(=C1C(=O)O)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139149
Record name 2-[(2-Methyl-1-oxopropyl)amino]-4-(2-methylpropyl)-3-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2-Methylpropanoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid

CAS RN

312940-42-4
Record name 2-[(2-Methyl-1-oxopropyl)amino]-4-(2-methylpropyl)-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312940-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Methyl-1-oxopropyl)amino]-4-(2-methylpropyl)-3-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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